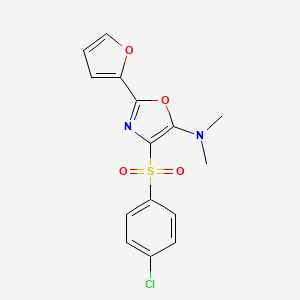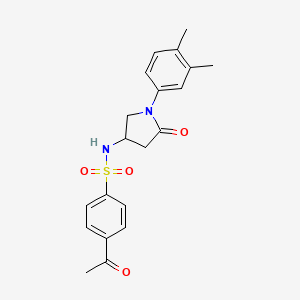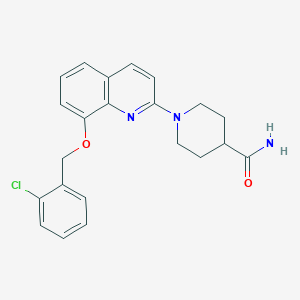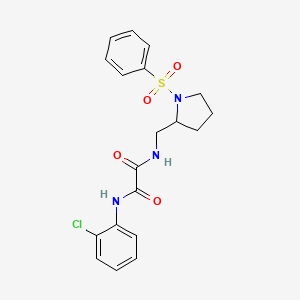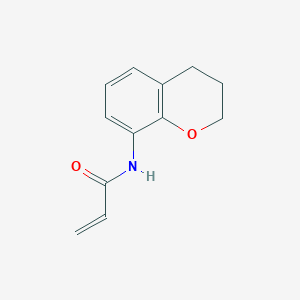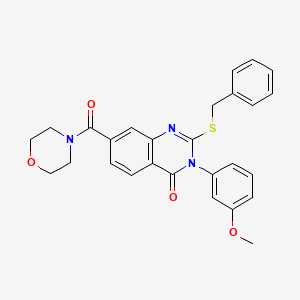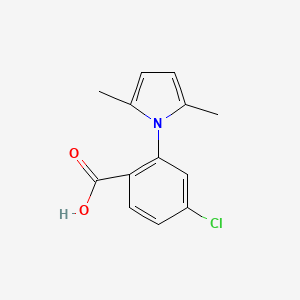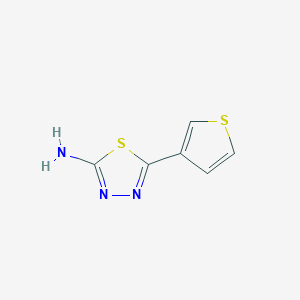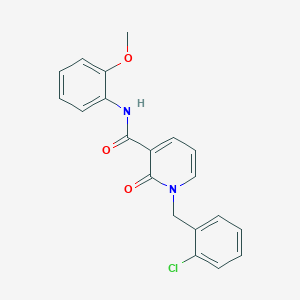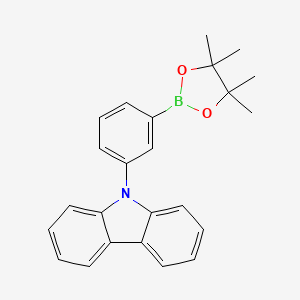
9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole is a derivative of carbazole, which is a well-known compound in organic electronics due to its excellent thermal and electrochemical stability. Carbazole derivatives are widely used in the field of organic electronics, such as in the design of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) because of their unique photophysical properties and the ability to undergo various chemical reactions .
Synthesis Analysis
The synthesis of carbazole derivatives often involves palladium-catalyzed coupling reactions. For instance, a series of 9-phenylcarbazole ethynylene monodendrons have been prepared using such methods, demonstrating the versatility of carbazole as a core structure for creating complex organic molecules with potential electronic applications . The introduction of peripheral groups, such as tert-butyl or methoxyethoxyphenylene groups, has been shown to increase the solubility of these compounds, which is crucial for their practical application in electronic devices .
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by the presence of electron-donating and electron-accepting groups, which are essential for their electronic properties. For example, the introduction of dimesitylboron groups to the carbazole core results in a compound with excellent thermal stability and aggregation-induced emission properties, which are beneficial for the performance of OLEDs .
Chemical Reactions Analysis
Carbazole and its derivatives can undergo various chemical reactions, including oxidation and dimerization. The electrochemical properties of these compounds are influenced by the substituents on the carbazole core. For example, 3,6-substituted carbazoles show reversible oxidation, while the unprotected variants can dimerize upon oxidation . These reactions are critical for the design of electronic materials, as they affect the stability and performance of the resulting devices.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives, such as solubility, thermal stability, and electrochemical behavior, are key factors in their application in electronic devices. The solubility can be enhanced by the introduction of solubilizing groups, which also aids in the purification process . The thermal and electrochemical stability of these compounds, as demonstrated by their high decomposition temperatures and stable electrochemical behavior, make them suitable for use in high-performance electronic devices .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Processes
Various synthesis methods such as electrophilic substitution, Vilsmeier reaction, bromination, and coupling reactions are employed in the preparation of related carbazole compounds. This demonstrates the compound's versatility in chemical synthesis (Shen You-min, 2014).
Characterization Techniques
Advanced techniques like 1H NMR, IR, and others are utilized for the structural characterization of these compounds, highlighting their complexity and the need for precise analytical methods (Shen You-min, 2014).
Application in Organic Electronics
Electro-optical Properties
Research shows that carbazole derivatives, including those incorporating dioxaborolan-2-yl groups, have significant applications in developing materials for organic light-emitting diodes (OLEDs), with a focus on enhancing thermal stability and luminescence efficiency (M. Seo & Sungkoo Lee, 2017).
Use in Polymer Science
These compounds are also key in synthesizing high-molecular-weight conjugated polycarbazoles, offering improvements in solubility, electrochemical, and thermal properties, which are crucial for various applications in polymer science (Yaqin Fu & Zhishan Bo, 2005).
Biotechnological Applications
Biodegradation and Biotransformation
Studies have explored the biodegradation and biotransformation of carbazole derivatives using specific bacterial strains, indicating potential applications in environmental biotechnology (Doreen Waldau et al., 2009).
Antimicrobial Activities
The antimicrobial potential of carbazole derivatives has been investigated, suggesting their role in developing new pharmacological agents (N. Salih et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
9-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)17-10-9-11-18(16-17)26-21-14-7-5-12-19(21)20-13-6-8-15-22(20)26/h5-16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLGYAZJWNLVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole | |
CAS RN |
870119-58-7 |
Source


|
| Record name | 9-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

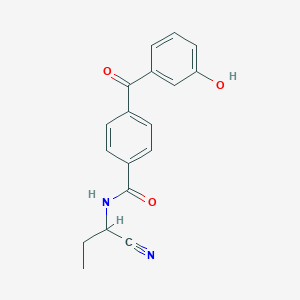
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2515252.png)
